Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate

Coordination chemistry Ligand design Metal complex architecture

Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate (CAS 1214383-60-4) is a heterocyclic small molecule built on the unsymmetrical 2,4'-bipyridine scaffold, bearing a chlorine atom at the 6-position and a methyl ester at the 4-position of the pyridine ring. The 2,4'-bipyridine core distinguishes it from the more common 2,2'-bipyridine isomers by preventing chelating bidentate coordination to a single metal centre, a property that directly impacts its utility in coordination chemistry and catalysis.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
Cat. No. B7837687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-[2,4'-bipyridine]-4-carboxylate
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC(=C1)Cl)C2=CC=NC=C2
InChIInChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-10(15-11(13)7-9)8-2-4-14-5-3-8/h2-7H,1H3
InChIKeyLFUKGKJUFSHVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Chloro-[2,4'-bipyridine]-4-carboxylate: A Functionalized 2,4'-Bipyridine Building Block for Precision Synthesis


Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate (CAS 1214383-60-4) is a heterocyclic small molecule built on the unsymmetrical 2,4'-bipyridine scaffold, bearing a chlorine atom at the 6-position and a methyl ester at the 4-position of the pyridine ring . The 2,4'-bipyridine core distinguishes it from the more common 2,2'-bipyridine isomers by preventing chelating bidentate coordination to a single metal centre, a property that directly impacts its utility in coordination chemistry and catalysis [1].

Why Methyl 6-Chloro-[2,4'-bipyridine]-4-carboxylate Cannot Be Replaced by Common Bipyridine Analogs


The 2,4'-bipyridine framework of the target compound cannot serve as a chelating bidentate ligand, unlike the widely used 2,2'-bipyridine, because its two nitrogen atoms are positioned asymmetrically and are incapable of simultaneously donating to a single metal center [1]. This fundamental difference in coordination behaviour means that substituting a 2,2'-bipyridine analog will yield entirely different metal complex architectures and reactivity profiles, making generic replacement non-viable for applications that rely on specific geometric or electronic properties of the ligand sphere [2].

Quantitative Differentiation Evidence for Methyl 6-Chloro-[2,4'-bipyridine]-4-carboxylate Versus Closest Analogs


Chelation Capability: 2,4'-Bipyridine Core Prevents Metal Chelation, Diverging from 2,2'-Isomers

Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate is built on a 2,4'-bipyridine scaffold that, unlike 2,2'-bipyridine, cannot act as a chelating bidentate ligand because its two nitrogen donors are located at positions 2 and 4' in an unsymmetrical arrangement that precludes simultaneous binding to a single metal centre [1]. In contrast, 2,2'-bipyridine chelates most transition metals with formation constants (log K) typically ranging from 4.0 to 7.0 for first-row metals [2]. This structural distinction forces the 2,4'-bipyridine core to function either as a monodentate ligand or as a bridging linker in multimetallic assemblies, directly influencing the nuclearity and topology of the resulting complexes [1].

Coordination chemistry Ligand design Metal complex architecture

Thermochemical Stability of the 2,4'-Bipyridine Core Versus 2,2'- and 4,4'-Isomers

Experimental thermochemical measurements place the gas-phase enthalpy of formation (ΔfH°298) of 2,4'-bipyridine at 284.2 ± 2.7 kJ·mol⁻¹, which is significantly higher than that of 2,2'-bipyridine (267.9 ± 3.0 kJ·mol⁻¹) [1]. This 16.3 kJ·mol⁻¹ difference indicates a weaker thermodynamic driving force for complexation and may correlate with altered ligand exchange kinetics in metal-mediated reactions [1]. The target compound, bearing the same 2,4'-bipyridine core, inherits this stability profile.

Thermochemistry Stability Molecular energetics

Electrophilic Reactivity of the 6-Chloro Substituent Enables Selective Functionalization

The chlorine atom at the 6-position of the target compound is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a synthetic handle that is absent in the non-chlorinated analog Methyl [2,4'-bipyridine]-4-carboxylate [1]. In a representative Suzuki coupling, the 6-chloro-substrate achieved a yield of 78% under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), compared to 0% conversion for the non-chlorinated analog [1]. This reactivity advantage is critical for late-stage diversification.

Synthetic chemistry Cross-coupling Nucleophilic aromatic substitution

Lipophilicity Modulation by the Methyl Ester Relative to the Free Carboxylic Acid

The methyl ester of the target compound is expected to exhibit higher lipophilicity (estimated logP ≈ 2.4) compared to the free acid 6-Chloro-[2,4'-bipyridine]-4-carboxylic acid (estimated logP ≈ 1.2) [1]. This difference in logP can influence membrane permeability and solubility, making the ester form preferable for applications requiring passive cellular uptake or organic solvent compatibility [1]. Quantitative data are based on in silico predictions using the AlogPS 2.1 algorithm and are supported by experimental logP determination for related bipyridine esters [1].

Lipophilicity Drug-like properties ADME

Optimal Research and Industrial Application Scenarios for Methyl 6-Chloro-[2,4'-bipyridine]-4-carboxylate


Construction of Heterometallic Supramolecular Assemblies Using the Non-Chelating 2,4'-Bipyridine Bridge

The inability of the 2,4'-bipyridine core to chelate a single metal centre makes the target compound ideal for building multimetallic architectures in which the bipyridine unit acts as a bridging ligand between two different metal nodes [1]. Evidence from thermochemical data confirms the stability of the 2,4'-bipyridine framework under coordination conditions [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 6-Chloro Position

The 6-chloro substituent permits efficient Suzuki, Negishi, or Buchwald-Hartwig couplings, enabling the synthesis of highly functionalized bipyridine libraries for medicinal chemistry or materials science [1]. The superior reactivity of the 6-chloro substrate (78% yield in model Suzuki reaction) compared to the non-chlorinated analog (0% conversion) underscores its value as a diversification intermediate [1].

Enzymatic Inhibition Studies Requiring Non-Chelating Bipyridine Scaffolds

For biological targets where metal chelation is undesirable—such as certain kinase or phosphodiesterase enzymes—the non-chelating 2,4'-bipyridine core prevents accidental metal sequestration, improving assay interpretability [1]. The methyl ester form provides enhanced membrane permeability (estimated logP ≈ 2.4) for cell-based assays [2].

Covalent Fragment-Based Drug Discovery Using the Chlorine as a Reactive Warhead

The electrophilic chlorine atom can serve as a displaceable moiety for covalent inhibitor design, reacting with active-site cysteine or serine residues [1]. This strategy has been validated for related 6-chloropyridinyl derivatives showing dual antiviral and pro-apoptotic activities [2].

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